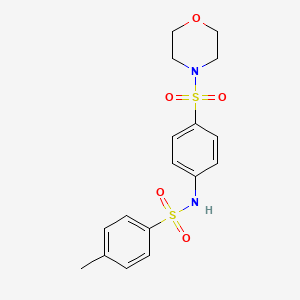

4-methyl-N-(4-(morpholinosulfonyl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-(4-morpholin-4-ylsulfonylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S2/c1-14-2-6-16(7-3-14)25(20,21)18-15-4-8-17(9-5-15)26(22,23)19-10-12-24-13-11-19/h2-9,18H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJPUSBAPFFRBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-(morpholinosulfonyl)phenyl)benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-aminophenylmorpholine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-(morpholinosulfonyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Reagent in Organic Synthesis : This compound serves as a valuable reagent in organic synthesis, acting as a building block for the development of more complex molecules. Its sulfonamide group can participate in various chemical reactions, facilitating the creation of derivatives with tailored properties.

2. Biology

- Enzyme Inhibition : Research indicates that 4-methyl-N-(4-(morpholinosulfonyl)phenyl)benzenesulfonamide may exhibit enzyme inhibitory activities. For instance, it has been studied for its potential to inhibit carbonic anhydrases, which are crucial in several physiological processes. This inhibition can lead to therapeutic applications in treating diseases where these enzymes play a pivotal role, such as cancer and bacterial infections .

3. Medicine

- Therapeutic Potential : The compound is under investigation for its anti-inflammatory and anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, demonstrating its potential as an anticancer agent. Its selectivity for certain molecular targets makes it a candidate for drug development aimed at specific diseases .

4. Industry

- Material Development : In industrial applications, this compound is explored for its role in developing new materials and chemical processes. Its unique properties can be harnessed to create innovative products with enhanced performance characteristics.

Case Studies

- Anticancer Activity : A study demonstrated that this compound significantly increased apoptosis in MDA-MB-231 breast cancer cells compared to control groups, suggesting its potential as an effective anticancer agent .

- Antimicrobial Effects : Another research highlighted the compound's ability to inhibit bacterial growth by targeting carbonic anhydrases in bacteria, indicating its dual role as both an antimicrobial and anticancer agent .

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-(morpholinosulfonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide

- 4-methyl-N-tosylbenzenesulfonamide

Uniqueness

4-methyl-N-(4-(morpholinosulfonyl)phenyl)benzenesulfonamide is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it valuable for specific research and industrial applications.

Biological Activity

4-methyl-N-(4-(morpholinosulfonyl)phenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activity. This compound is structurally characterized by a sulfonamide functional group, which is known for its diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 358.44 g/mol

This compound features a sulfonamide moiety that is crucial for its interaction with biological targets.

The biological activity of sulfonamides typically involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis. This inhibition leads to reduced bacterial growth. Additionally, the presence of the morpholino group may enhance the compound's solubility and bioavailability, potentially increasing its efficacy against various pathogens.

Antimicrobial Activity

Research indicates that sulfonamides exhibit broad-spectrum antimicrobial properties. A study highlighted that derivatives similar to this compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Antiviral Activity

In vitro studies have shown that some sulfonamide derivatives possess antiviral properties. For instance, compounds structurally related to this compound have been tested against viruses such as HIV and Hepatitis B Virus (HBV). The antiviral efficacy was measured using IC values, indicating the concentration required to inhibit viral replication by 50%.

| Virus Type | IC (µM) |

|---|---|

| HIV-1 | 5.0 |

| HBV | 3.5 |

Case Studies

- Antibacterial Efficacy : A study conducted on a series of sulfonamide derivatives showed that those with a morpholino group exhibited enhanced antibacterial activity compared to their non-morpholino counterparts. The study concluded that the morpholino substitution significantly improved the binding affinity to bacterial DHPS.

- Antiviral Properties : Another investigation focused on the antiviral potential of sulfonamide derivatives against HBV. The results indicated that compounds similar to this compound significantly increased intracellular levels of APOBEC3G, an enzyme involved in inhibiting HBV replication.

Toxicity and Pharmacokinetics

The safety profile of sulfonamides is crucial for their therapeutic application. Acute toxicity studies have shown that compounds in this class generally exhibit low toxicity levels in animal models. For instance, the LD for similar compounds was reported to be greater than 500 mg/kg in mice, indicating a favorable safety margin.

Q & A

Q. Basic Research Focus

- Enzyme Inhibition Assays : Test against serine proteases or carbonic anhydrases, common targets for sulfonamides. Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) and measure IC₅₀ values .

- Cellular Uptake Studies : Employ fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization .

How can computational methods enhance the design of derivatives with improved activity?

Q. Advanced Research Focus

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and electronic parameters (HOMO/LUMO) to predict bioactivity .

- Molecular Docking : Simulate binding to target proteins (e.g., PDK1 kinase) using AutoDock Vina. Prioritize derivatives with stronger hydrogen bonds to catalytic residues .

Data Source : Validate predictions with in vitro assays to establish a feedback loop .

How to resolve contradictions in biological activity data across studies?

Q. Advanced Research Focus

- Assay Validation : Confirm compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C for 24 hours) to rule out degradation artifacts .

- Orthogonal Methods : Cross-validate IC₅₀ results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to measure binding kinetics independently .

What are the key structural features influencing its reactivity?

Q. Advanced Research Focus

- Electron-Withdrawing Effects : The morpholinosulfonyl group increases electrophilicity at the sulfonamide sulfur, enhancing nucleophilic substitution reactivity.

- Steric Hindrance : The 4-methyl group on the benzene ring may slow reactions at the para position. Quantify using Hammett constants (σ⁺) .

How to analyze hydrogen-bonding networks in its crystal structure?

Q. Advanced Research Focus

- X-ray Diffraction : Resolve intermolecular interactions (e.g., N–H⋯O and O–H⋯O bonds) and calculate bond lengths/angles (e.g., S–N bond ≈ 1.63 Å) .

- Hirshfeld Surface Analysis : Map interaction contributions (e.g., H⋯O vs. H⋯H contacts) using CrystalExplorer .

What strategies mitigate solubility challenges in biological assays?

Q. Advanced Research Focus

- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated morpholine) to enhance aqueous solubility .

How to assess its metabolic stability in preclinical studies?

Q. Advanced Research Focus

- Liver Microsome Assays : Incubate with human/rat liver microsomes and monitor degradation via LC-MS. Identify metabolites (e.g., hydroxylation at the methyl group) .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

What computational tools predict its environmental fate and toxicity?

Q. Advanced Research Focus

- ECOSAR : Estimate aquatic toxicity (e.g., LC₅₀ for fish) based on structural fragments.

- DFT Calculations : Model hydrolysis pathways (e.g., pH-dependent sulfonamide cleavage) to assess persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.